Abiraterone acetate

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Abiraterone acetate involves several organic reactions. One common method includes the reaction of androsta-5,16-dien-3-ol with pyridine-3-carboxylic acid under specific conditions to form the desired product . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control . The compound is produced under stringent regulatory guidelines to meet pharmaceutical standards.

化学反应分析

Types of Reactions

Abiraterone acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the steroid backbone.

Substitution: The acetate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deacetylated compounds .

科学研究应用

Abiraterone acetate has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

Biology: Studied for its effects on androgen receptor signaling pathways.

Medicine: Primarily used in the treatment of prostate cancer by inhibiting androgen biosynthesis.

Industry: Employed in the development of pharmaceutical formulations and quality control processes.

作用机制

The compound exerts its effects by inhibiting the enzyme CYP17A1, which is involved in the biosynthesis of androgens . By blocking this enzyme, Abiraterone acetate reduces the production of testosterone and other androgens, thereby slowing the growth of androgen-dependent prostate cancer cells . The molecular targets include the adrenal glands, testes, and prostate tissue .

相似化合物的比较

Similar Compounds

Abiraterone: The active form of abiraterone acetate, which directly inhibits CYP17A1.

Finasteride: Another androgen synthesis inhibitor but with a different mechanism of action, targeting 5α-reductase.

Dutasteride: Similar to finasteride, it inhibits both type I and type II 5α-reductase.

Uniqueness

This compound is unique due to its dual role as a prodrug and an inhibitor of CYP17A1 . This dual functionality allows for effective reduction of androgen levels in patients with prostate cancer, making it a valuable therapeutic agent .

生物活性

Abiraterone acetate is a potent inhibitor of androgen biosynthesis, primarily used in the treatment of metastatic castration-resistant prostate cancer (mCRPC). This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profile, supported by case studies and research findings.

This compound functions by selectively inhibiting the enzyme CYP17A1 , which is crucial in androgen synthesis. This inhibition leads to a significant reduction in serum and intratumoral androgen levels, effectively starving prostate cancer cells of the hormones that promote their growth. The IC50 values for this compound are approximately 17 nM for 17,20-lyase activity and 18 nM for 17α-hydroxylase activity, indicating its potency in disrupting androgen production .

Survival Benefits

Clinical trials have demonstrated that this compound significantly improves overall survival (OS) and progression-free survival (PFS) in patients with mCRPC. A notable phase III trial showed that patients receiving abiraterone plus prednisone had a median OS of 14.8 months , compared to 10.9 months for those receiving placebo .

The following table summarizes key clinical outcomes associated with this compound:

| Outcome | This compound | Control (Placebo) | Hazard Ratio (HR) |

|---|---|---|---|

| Median Overall Survival | 14.8 months | 10.9 months | 0.65 |

| Time to PSA Progression | Significant delay | Not applicable | 0.45 |

| Progression-Free Survival | Improved | Not applicable | 0.55 |

| PSA Response Rate | 49% | 20% | 2.49 |

Case Studies

Two case reports illustrate the effectiveness of this compound in heavily pretreated mCRPC patients:

- Case Study 1 : A 58-year-old male with advanced prostate cancer experienced a dramatic response to abiraterone after failing multiple therapies. His PSA dropped from 281 ng/ml to 54 ng/ml within three months, with no significant side effects noted .

- Case Study 2 : Another patient with extensive visceral disease showed marked regression of metastases and a decrease in PSA levels within one month of starting abiraterone treatment, maintaining clinical benefits for over six months .

Safety Profile

This compound is generally well-tolerated, but it can lead to some adverse effects. Commonly reported side effects include:

- Hypokalemia : Elevated risk compared to controls (RR 2.47)

- Hypertension : Increased incidence (RR 1.57)

- Arthralgia : Mildly elevated risk (RR 1.19)

Importantly, no significant mineralocorticoid-related side effects were observed in the case studies reviewed .

Biological Effects Beyond Androgen Suppression

Recent research has uncovered additional biological activities of this compound beyond its role as an androgen synthesis inhibitor:

- Bone Health : Abiraterone has been shown to promote osteoblast differentiation and inhibit osteoclast activity, suggesting potential benefits in maintaining bone health in patients undergoing treatment for prostate cancer .

- Anti-resorptive Activity : Studies indicate that non-cytotoxic doses of abiraterone significantly inhibit osteoclast differentiation and activity, which could be beneficial in managing bone metastases associated with prostate cancer .

属性

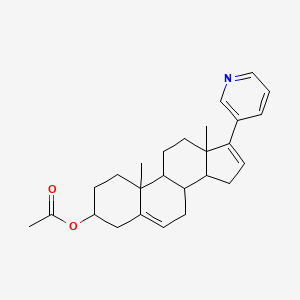

IUPAC Name |

(10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO2/c1-17(28)29-20-10-12-25(2)19(15-20)6-7-21-23-9-8-22(18-5-4-14-27-16-18)26(23,3)13-11-24(21)25/h4-6,8,14,16,20-21,23-24H,7,9-13,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIQSJCZCSLXRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861414 | |

| Record name | 17-(Pyridin-3-yl)androsta-5,16-dien-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。